

U-101958 Maleate: A Technical Guide to its Dopamine D4 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	U-101958 maleate	
Cat. No.:	B1682657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the dopamine D4 receptor affinity of **U-101958 maleate**, a selective ligand with significant research interest. This guide includes quantitative binding data, detailed experimental methodologies for receptor affinity determination, and a visualization of the pertinent signaling pathway.

Core Data Presentation: Receptor Binding Affinity

U-101958 maleate demonstrates high affinity and selectivity for the human dopamine D4 receptor. The following table summarizes its binding profile across various dopamine receptor subtypes.

Compound	Receptor Subtype	Affinity (IC50)
U-101958 maleate	Dopamine D4	2.7 nM[1][2]
Dopamine D2	1980 nM[2]	
Dopamine D3	552 nM[2]	_

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.



Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of **U-101958 maleate** for the dopamine D4 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (**U-101958 maleate**) to displace a radiolabeled ligand from the receptor.

Objective:

To determine the inhibitory constant (Ki) of **U-101958 maleate** for the human dopamine D4 receptor.

Materials:

- Receptor Source: Cell membranes prepared from a stable cell line expressing the human recombinant dopamine D4.4 receptor (e.g., HEK-293 or CHO cells).
- Radioligand: A high-affinity dopamine D4 receptor radioligand, such as [3H]-Spiperone or [3H]-N-Methylspiperone.
- Test Compound: U-101958 maleate.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol or clozapine) to determine non-specific binding.
- Assay Buffer: Typically 50 mM Tris-HCl, containing MgCl2 and other ions, pH 7.4.
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Cocktail and Counter: For quantifying radioactivity.

Methodology:

- Membrane Preparation:
 - Cultured cells expressing the D4 receptor are harvested and homogenized in an ice-cold lysis buffer.



- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
- · Competitive Binding Assay:
 - A series of dilutions of U-101958 maleate are prepared in the assay buffer.
 - \circ In a 96-well plate, the following are added to each well in a final volume of typically 250 μL :
 - Receptor membranes (a specific amount of protein, e.g., 10-50 μg).
 - A fixed concentration of the radioligand (typically at or near its Kd value for the D4 receptor).
 - Varying concentrations of U-101958 maleate (for the competition curve).
 - For total binding wells, only buffer is added instead of the test compound.
 - For non-specific binding wells, a high concentration of the non-labeled antagonist is added.
 - The plate is incubated, usually for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
- Filtration and Counting:
 - The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
 - The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

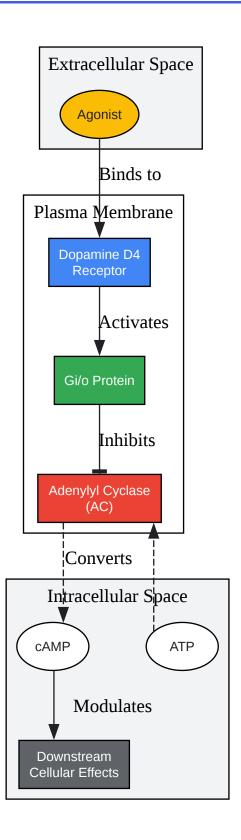


- The filters are then dried, and a scintillation cocktail is added.
- The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- Data Analysis:
 - The counts from the non-specific binding wells are subtracted from all other wells to determine the specific binding.
 - The specific binding data is then plotted against the logarithm of the concentration of U-101958 maleate.
 - A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.
 - The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Upon activation by an agonist, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).





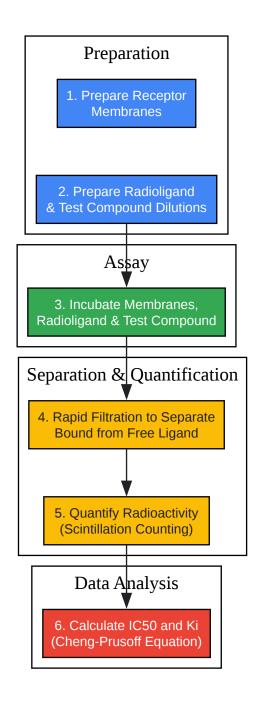
Click to download full resolution via product page

Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.



Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay for determining the affinity of a test compound.



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870
 | eLife [elifesciences.org]
- To cite this document: BenchChem. [U-101958 Maleate: A Technical Guide to its Dopamine D4 Receptor Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682657#u-101958-maleate-dopamine-d4-receptor-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com